(2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride typically involves the bromination of a suitable precursor, such as (2R,3R)-2-Amino-3-butanol. The reaction conditions often include the use of a brominating agent like hydrobromic acid or N-bromosuccinimide in an appropriate solvent. The reaction is carried out under controlled temperature and pH to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding butanoic acid derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of (2R,3R)-2-Amino-3-hydroxybutanoic acid, (2R,3R)-2-Amino-3-aminobutanoic acid, or (2R,3R)-2-Amino-3-mercaptobutanoic acid.
Oxidation: Formation of (2R,3R)-2-Oxo-3-bromobutanoic acid.
Reduction: Formation of (2R,3R)-2-Amino-3-butanol.
Scientific Research Applications
(2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in enzyme inhibition and as a potential ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The compound’s chiral nature also contributes to its specificity and efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-Amino-3-chlorobutanoic acid
- (2R,3R)-2-Amino-3-iodobutanoic acid
- (2R,3R)-2-Amino-3-fluorobutanoic acid
Uniqueness
(2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride is unique due to its specific bromine substitution, which imparts distinct reactivity and binding properties compared to its chloro, iodo, and fluoro analogs. This uniqueness makes it valuable in selective synthesis and targeted biological studies.
Properties
IUPAC Name |
(2R,3R)-2-amino-3-bromobutanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO2.ClH/c1-2(5)3(6)4(7)8;/h2-3H,6H2,1H3,(H,7,8);1H/t2-,3+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMIZEDQAAEZIO-MUWMCQJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.